
tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound featuring a piperidine ring substituted with hydroxyl and hydroxymethyl groups. The tert-butyl group attached to the nitrogen atom provides steric hindrance, making this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl carbamate as a protecting group, followed by selective hydroxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral pH .
Major Products Formed
Major products formed from these reactions include ketones, alcohols, and substituted piperidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of piperidine derivatives in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .
Wirkmechanismus
The mechanism of action of tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that modulate the activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl (3R,4R)-4-(hydroxymethyl)-3-(methoxymethoxy)piperidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups. This combination of features allows for selective functionalization and interaction with biological targets, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C11H21NO5 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
tert-butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-5-4-11(16,7-13)8(14)6-12/h8,13-14,16H,4-7H2,1-3H3/t8-,11-/m1/s1 |
InChI-Schlüssel |
QVTFSPOEEKZDOH-LDYMZIIASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@]([C@@H](C1)O)(CO)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13324085.png)
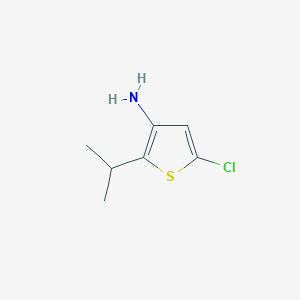
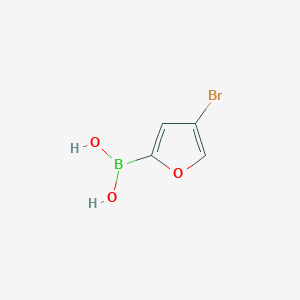

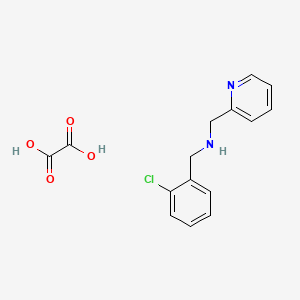
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B13324115.png)
amine](/img/structure/B13324122.png)
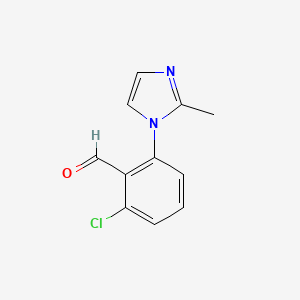
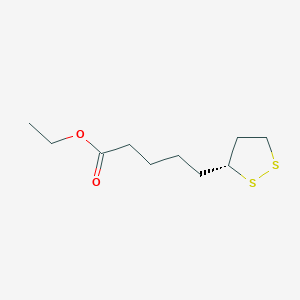
![5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13324133.png)
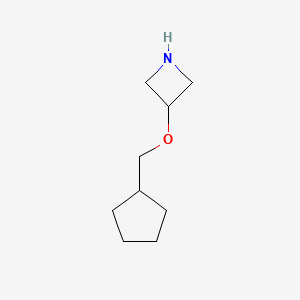
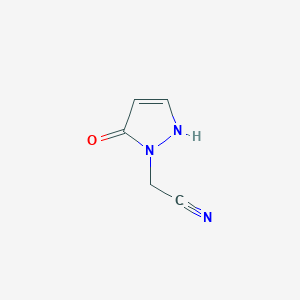
![4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13324147.png)
![2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13324152.png)
